Butoxyethoxydimethylsilane chemical properties and structure
Butoxyethoxydimethylsilane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxyethoxydimethylsilane is an organosilicon compound belonging to the alkoxysilane family. These compounds are characterized by the presence of one or more alkoxy groups (-OR) attached to a silicon atom. This technical guide provides a comprehensive overview of the core chemical properties and structure of Butoxyethoxydimethylsilane, drawing from available data and general knowledge of related alkoxysilanes. Due to the limited availability of specific experimental data for this particular compound, some information is presented in the context of general alkoxysilane chemistry.
Chemical Properties and Structure
Butoxyethoxydimethylsilane is identified by the Chemical Abstracts Service (CAS) number 764650-43-3.[1] Its chemical structure consists of a central silicon atom bonded to two methyl groups, one butoxy group, and one ethoxy group.
Table 1: Chemical and Physical Properties of Butoxyethoxydimethylsilane
| Property | Value | Source |
| CAS Number | 764650-43-3 | [1] |
| Molecular Formula | C8H20O2Si | [1] |
| Molecular Weight | 176.33 g/mol | Calculated |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Chemical Structure
The structure of Butoxyethoxydimethylsilane is depicted in the following diagram:
Figure 1: Chemical structure of Butoxyethoxydimethylsilane.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Butoxyethoxydimethylsilane are not widely published. However, general methods for the synthesis and analysis of alkoxysilanes can be adapted.
Synthesis
A common method for the synthesis of dialkoxydimethylsilanes involves the reaction of dichlorodimethylsilane with the corresponding alcohols in the presence of a base to neutralize the HCl byproduct.
General Experimental Workflow for Synthesis:
Figure 2: Generalized workflow for the synthesis of dialkoxydimethylsilanes.
Detailed Methodology (Hypothetical):
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Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and condenser is charged with a solution of dichlorodimethylsilane in an inert solvent (e.g., hexane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
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Alcohol Addition: A stoichiometric mixture of butanol and ethanol, along with a tertiary amine base (e.g., triethylamine or pyridine), is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Reaction and Neutralization: The reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The tertiary amine neutralizes the hydrogen chloride gas that is formed during the reaction, precipitating as a salt.
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Workup: The precipitated salt is removed by filtration. The filtrate, containing the crude product, is then washed with water to remove any remaining salts and base.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed by rotary evaporation. The final product, Butoxyethoxydimethylsilane, is purified by fractional distillation under reduced pressure.
Analysis
Gas chromatography (GC) is a common and effective technique for the analysis of volatile silanes like Butoxyethoxydimethylsilane.[3][4][5]
General Gas Chromatography (GC) Protocol:
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Sample Preparation: A dilute solution of Butoxyethoxydimethylsilane is prepared in a suitable solvent, such as hexane or heptane.
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Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
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GC Conditions:
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Injector Temperature: Typically set above the boiling point of the analyte and solvent.
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Oven Temperature Program: A temperature gradient is often employed to ensure good separation of the analyte from any impurities or byproducts.
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Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.
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Detector Temperature: Set high enough to prevent condensation of the analyte.
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Data Analysis: The retention time of the peak corresponding to Butoxyethoxydimethylsilane is used for qualitative identification, and the peak area is used for quantitative analysis against a known standard.
Signaling Pathways and Logical Relationships
While Butoxyethoxydimethylsilane is not directly involved in biological signaling pathways, its reactivity is governed by the principles of alkoxysilane chemistry, primarily hydrolysis and condensation. These reactions are fundamental to the application of alkoxysilanes as coupling agents and in sol-gel processes.
Hydrolysis of Butoxyethoxydimethylsilane
The hydrolysis of Butoxyethoxydimethylsilane involves the cleavage of the silicon-oxygen bond of the alkoxy groups by water, leading to the formation of silanol intermediates and the corresponding alcohols (butanol and ethanol). This reaction can be catalyzed by either acids or bases.[6][7][8]
General Hydrolysis Pathway:
Figure 3: Stepwise hydrolysis pathway of Butoxyethoxydimethylsilane.
The initial hydrolysis of either the ethoxy or butoxy group forms a silanol intermediate. Subsequent hydrolysis of the remaining alkoxy group leads to the formation of dimethylsilanediol. These silanol intermediates are often unstable and can undergo self-condensation to form siloxane bonds (Si-O-Si). The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the alkoxy groups.[9][10]
References
- 1. parchem.com [parchem.com]
- 2. 18306-79-1 CAS MSDS (3-AMINOPROPYLDIMETHYLETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 8. gelest.com [gelest.com]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
